Proparacaine hydrochloride

Descripción general

Descripción

El Hidrocloruro de Proparacaína es un fármaco anestésico tópico que pertenece al grupo de los aminoésteres. Se utiliza principalmente en soluciones oftálmicas a una concentración del 0,5% para proporcionar anestesia local para diversos procedimientos oculares . Este compuesto es conocido por su rápida aparición de acción y su duración relativamente corta del efecto, lo que lo hace ideal para procedimientos de corta duración.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El Hidrocloruro de Proparacaína se sintetiza a través de una serie de reacciones químicas que comienzan con el ácido 3-amino-4-propoxibenzoico. Los pasos clave implican la esterificación y la posterior reacción con cloruro de dietilaminoetilo para formar el producto final . Las condiciones de reacción suelen implicar el uso de disolventes como el etanol y catalizadores para facilitar el proceso de esterificación.

Métodos de Producción Industrial: En entornos industriales, la producción de Hidrocloruro de Proparacaína implica reacciones de esterificación a gran escala en condiciones controladas para garantizar un alto rendimiento y pureza. El proceso se optimiza para la eficiencia, a menudo involucrando reactores de flujo continuo y sistemas automatizados para mantener una calidad constante .

Análisis De Reacciones Químicas

Tipos de Reacciones: El Hidrocloruro de Proparacaína experimenta varios tipos de reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes:

Hidrólisis: Normalmente implica el uso de ácido clorhídrico o hidróxido de sodio como reactivos.

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Productos Principales Formados:

Hidrólisis: ácido 3-amino-4-propoxibenzoico y dietilaminoetanol.

Oxidación: Diversos derivados oxidados dependiendo de las condiciones específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Clinical Applications

Proparacaine hydrochloride is indicated for various ophthalmic procedures, including:

- Cataract Surgery : Used as a local anesthetic to minimize discomfort during surgery. Studies indicate that it is often combined with other agents like lidocaine and tropicamide to enhance analgesic effects .

- Tonometry : Essential for measuring intraocular pressure, proparacaine allows for painless assessment of glaucoma risk .

- Removal of Foreign Bodies : Facilitates the painless extraction of foreign materials from the cornea .

- Gonioscopy : Assists in the examination of the anterior chamber angle, crucial for diagnosing glaucoma .

- Suturing Procedures : Proparacaine is applied before the removal of sutures to ensure patient comfort .

Cataract Surgery

A systematic review highlighted that the standard concentration used during cataract surgeries is 0.5% proparacaine. The review noted that this concentration effectively reduces patient discomfort when administered correctly . However, there are discussions around potentially lowering the dosage to mitigate risks associated with proparacaine toxicity.

Comparative Studies

Comparative studies have evaluated the effectiveness of different concentrations of proparacaine. One study found that while both 0.5% and 0.25% concentrations were effective, the higher concentration provided superior anesthesia without significant adverse effects . This underscores the importance of dosage optimization in clinical practice.

Safety and Contraindications

While proparacaine is generally safe when used as directed, prolonged use can lead to complications such as corneal opacification and potential loss of vision. It is contraindicated in patients with known hypersensitivity to any components of the formulation .

Mecanismo De Acción

El Hidrocloruro de Proparacaína ejerce sus efectos estabilizando la membrana neuronal e inhibiendo los flujos iónicos necesarios para la iniciación y conducción de los impulsos nerviosos . Específicamente, se une y antagoniza la función de los canales de sodio dependientes de voltaje, impidiendo así la generación de potenciales de acción . Esta acción produce anestesia localizada al bloquear la transmisión de señales nerviosas.

Compuestos Similares:

Proximetacaína: Otro anestésico tópico con una estructura y un mecanismo de acción similares.

Tetracaína: Un anestésico de éster de acción más prolongada que se utiliza para aplicaciones oftálmicas similares.

Unicidad: El Hidrocloruro de Proparacaína es único en su rápida aparición y corta duración de acción, lo que lo hace particularmente adecuado para procedimientos oftálmicos de corta duración. Su afinidad de unión específica para los canales de sodio y su favorable perfil de seguridad lo distinguen aún más de otros compuestos similares .

Comparación Con Compuestos Similares

Proxymetacaine: Another topical anesthetic with a similar structure and mechanism of action.

Tetracaine: A longer-acting ester anesthetic used for similar ophthalmic applications.

Uniqueness: Proparacaine Hydrochloride is unique in its rapid onset and short duration of action, making it particularly suitable for short-term ophthalmic procedures. Its specific binding affinity for sodium channels and its favorable safety profile further distinguish it from other similar compounds .

Actividad Biológica

Proparacaine hydrochloride is a widely used topical anesthetic, particularly in ophthalmology. This article delves into its biological activity, mechanisms of action, clinical applications, and associated case studies, providing a comprehensive overview of the compound's significance in medical practice.

This compound primarily functions as a voltage-gated sodium channel antagonist , which stabilizes neuronal membranes and inhibits ionic fluxes necessary for the initiation and conduction of nerve impulses. This mechanism is similar to that of other local anesthetics like bupivacaine and lidocaine, allowing it to produce effective local anesthesia with a relatively rapid onset and short duration of action .

- Potency : The effective dose (ED50) for proparacaine is approximately 3.4 mM, indicating its potency compared to other anesthetics .

- Clinical Use : It is commonly utilized for procedures requiring corneal anesthesia, such as tonometry, gonioscopy, and removal of foreign bodies from the cornea .

Pharmacological Profile

| Property | Value |

|---|---|

| Chemical Structure | Amino ester group |

| Concentration | 0.5% in ophthalmic solutions |

| Primary Target | Voltage-gated sodium channels |

| IC50 | 1.9 µM |

| Absorption | Rapidly absorbed through corneal tissue |

| Elimination Route | Primarily through plasma metabolism |

Clinical Applications

This compound is predominantly used in ophthalmic settings due to its effectiveness in providing localized anesthesia. Clinical studies have demonstrated its efficacy in various procedures:

- A study involving 295 patients undergoing cataract surgery indicated that a single drop of 0.5% proparacaine provided satisfactory comfort with no significant difference in intraoperative pain compared to xylocaine .

- In another clinical evaluation, proparacaine was shown to significantly reduce pain during procedures while maintaining safety and efficacy across different patient demographics .

Case Studies on Misuse and Adverse Effects

Despite its therapeutic benefits, there have been documented cases of misuse and abuse of this compound, leading to severe ocular complications:

- Case Series by Toc et al. (2015) : This study reported on ten males who misused 0.5% this compound to manage pain from occupational hazards such as welding flash burns. All patients presented with corneal ulcers and required amniotic membrane transplantation (AMT) for recovery .

- Ocular Side Effects : Misuse has been associated with serious conditions such as keratopathy and delayed epithelial healing. For instance, a case study highlighted a patient who developed significant corneal damage after excessive use of proparacaine following laser surgery .

Propiedades

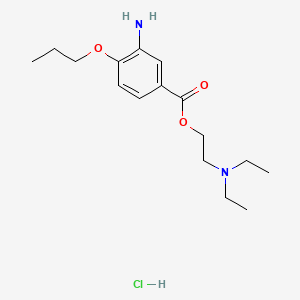

IUPAC Name |

2-(diethylamino)ethyl 3-amino-4-propoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O3.ClH/c1-4-10-20-15-8-7-13(12-14(15)17)16(19)21-11-9-18(5-2)6-3;/h7-8,12H,4-6,9-11,17H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFUUJUGQJUTPAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)OCCN(CC)CC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

499-67-2 (Parent) | |

| Record name | Proparacaine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005875069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0049022 | |

| Record name | Proparacaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56320662 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5875-06-9 | |

| Record name | Proparacaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5875-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proparacaine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005875069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proparacaine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Proparacaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Proxymetacaine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPARACAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U96OL57GOY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does proparacaine hydrochloride exert its anesthetic effect?

A1: this compound blocks the initiation and conduction of nerve impulses by decreasing the permeability of neuronal membranes to sodium ions []. This effectively prevents the transmission of pain signals from the cornea to the brain.

Q2: Are there any downstream effects of this compound on corneal cells?

A2: While primarily known for its anesthetic action, this compound, particularly at higher concentrations, can affect the actin cytoskeleton of corneal epithelial cells []. This can lead to disruption of stress fibers and altered cell morphology, potentially impacting cell adhesion and migration.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C16H27N2O3Cl. Its molecular weight is 330.86 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: While the provided research does not delve into detailed spectroscopic characterization, analytical techniques like High-Performance Liquid Chromatography (HPLC) are commonly used for identification and quantification []. Further research exploring spectroscopic techniques like NMR and IR could provide a more comprehensive structural understanding.

Q5: How stable is this compound in multidose ophthalmic solutions?

A5: Studies indicate that this compound, when formulated with appropriate preservatives like benzalkonium chloride, remains stable and exhibits low bacterial contamination even after one month of opening the multidose bottle [, ].

Q6: Can the use of this compound before corneal scraping affect bacterial culture results?

A6: Research suggests that topical application of this compound does not significantly affect aerobic bacterial culture results for corneal ulcers []. This makes it a suitable anesthetic option for sample collection in such cases.

Q7: What is the duration of corneal anesthesia with this compound?

A7: The duration of corneal anesthesia varies depending on dosage and individual factors like age and sex [, ]. Studies report durations ranging from 25 minutes to 55 minutes, with two drops providing a longer duration compared to a single drop [, ].

Q8: Does this compound penetrate the intraocular space after topical application?

A8: Research in rabbits demonstrated that topical this compound can penetrate the intraocular space, with detectable levels found in the aqueous humor []. This finding highlights its potential for reaching intraocular tissues after topical administration.

Q9: Are there any safety concerns regarding the use of this compound?

A9: While generally safe for short-term ophthalmic use, chronic or excessive use of this compound can lead to ocular surface toxicity [, ]. This can manifest as punctate keratopathy, delayed epithelial wound healing, and increased risk of infection.

Q10: Are there strategies to improve the delivery of this compound to target tissues?

A10: Current research focuses on optimizing existing formulations and exploring novel drug delivery systems for enhanced efficacy and safety.

Q11: What are the alternatives to this compound for topical anesthesia in ophthalmology?

A11: Other commonly used topical anesthetics include tetracaine hydrochloride, benoxinate hydrochloride, and oxybuprocaine hydrochloride [, , ]. The choice of anesthetic depends on the specific clinical situation and patient factors.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.